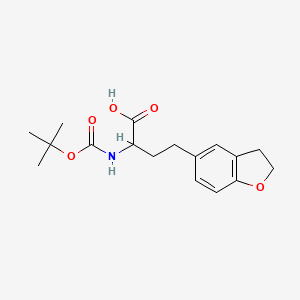
2-((Tert-butoxycarbonyl)amino)-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Tert-butoxycarbonyl)amino)-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a dihydrobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-butoxycarbonyl)amino)-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Butanoic Acid Backbone: The protected amino group is then coupled with a suitable butanoic acid derivative using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Introduction of the Dihydrobenzofuran Moiety: The dihydrobenzofuran group is introduced through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid can undergo various chemical reactions:
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Oxidation: The dihydrobenzofuran moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group after deprotection.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Oxidation: Potassium permanganate in aqueous solution.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
Deprotection: Free amine derivative.
Oxidation: Oxidized dihydrobenzofuran derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs.
Biological Studies: It is employed in the study of enzyme-substrate interactions and protein-ligand binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-((tert-butoxycarbonyl)amino)-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the tert-butoxycarbonyl group is removed in vivo to release the active amine. The dihydrobenzofuran moiety can interact with various biological targets, including enzymes and receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydrobenzofuran-5-yl)acetic acid
- 2-((tert-Butoxycarbonyl)amino)-3-(2,3-dihydrobenzofuran-5-yl)propanoic acid
Uniqueness
2-((Tert-butoxycarbonyl)amino)-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid is unique due to its specific butanoic acid backbone, which provides distinct steric and electronic properties compared to its acetic and propanoic acid analogs. This uniqueness can influence its reactivity and interactions in both chemical and biological systems.
Properties
Molecular Formula |
C17H23NO5 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(15(19)20)6-4-11-5-7-14-12(10-11)8-9-22-14/h5,7,10,13H,4,6,8-9H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
RPSIUGQLZXLRCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC2=C(C=C1)OCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-4-{(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B14817831.png)
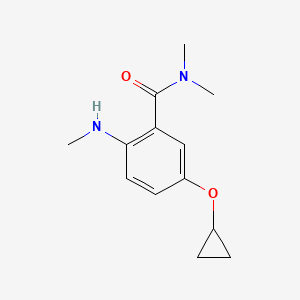
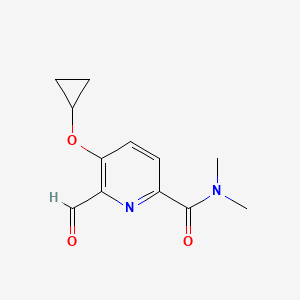
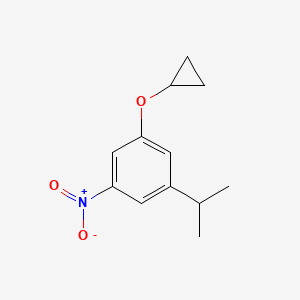
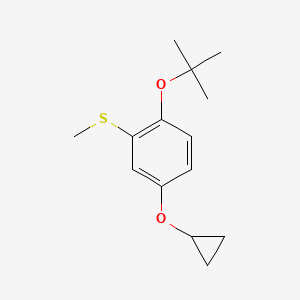
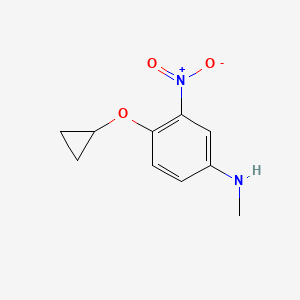
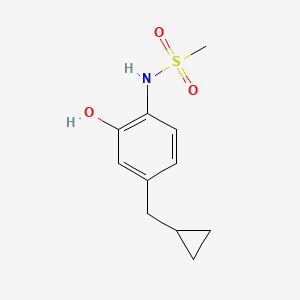
![4-{2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B14817878.png)
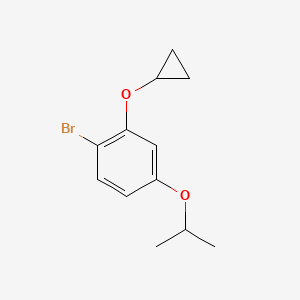
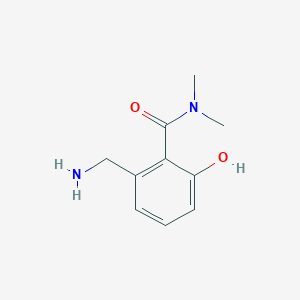
![3-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol](/img/structure/B14817897.png)
![ethyl (3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate](/img/structure/B14817898.png)
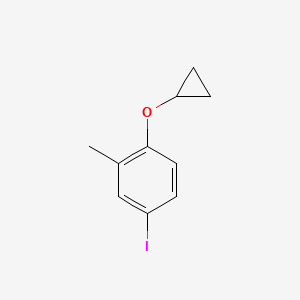
![4-[(2-Methyl-5-nitro-phenylimino)-methyl]-benzene-1,3-diol](/img/structure/B14817912.png)
